Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate IUPAC name
Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate IUPAC name
Technical Monograph: Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate
Part 1: Executive Summary
Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates and advanced materials. It combines a lipophilic, electron-withdrawing trifluoropropynyl group with a reactive ethyl ester handle. This unique structural motif serves as a bioisostere for traditional alkyl or aryl groups, offering enhanced metabolic stability and modulated physicochemical properties (LogP, dipole moment) critical for drug development.
This guide provides a comprehensive technical analysis of the compound, detailing its IUPAC nomenclature, robust synthetic protocols, and strategic applications in medicinal chemistry.
Part 2: Nomenclature & Structural Analysis
The IUPAC name Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate is derived through a systematic breakdown of the molecular structure.
IUPAC Name Construction
The name is constructed based on the priority of functional groups:
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Principal Functional Group: The ester group has the highest priority, determining the parent name benzoate .
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Parent Structure: The benzene ring attached to the ester carbonyl is benzoic acid . As an ester, the suffix changes to -oate .
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Ester Substituent: The alkyl group attached to the oxygen is an ethyl group.
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Ring Substitution: The benzene ring is substituted at the 4-position (para) relative to the ester.
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Complex Substituent: The substituent at position 4 is an alkyne chain.
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Chain Length: A 3-carbon chain containing a triple bond is propyne .
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Unsaturation: The triple bond starts at carbon 1 (attached to the ring), designated as prop-1-yne .
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Fluorination: Carbon 3 bears three fluorine atoms, designated as 3,3,3-trifluoro .
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Attachment: The group is attached to the benzene ring via carbon 1, adding the suffix -yl .
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Full Substituent Name: (3,3,3-trifluoroprop-1-yn-1-yl).
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Structural Visualization (DOT Diagram)
Figure 1: Hierarchical decomposition of the IUPAC nomenclature.
Part 3: Synthetic Methodology
The most reliable route for synthesizing Ethyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate is the Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples a terminal alkyne (or its surrogate) with an aryl halide.
Reaction Scheme
Reagents:
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Aryl Halide: Ethyl 4-iodobenzoate (preferred over bromide for faster kinetics).
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Alkyne: 3,3,3-Trifluoropropyne (gas) or its synthetic equivalent (e.g., generated in situ).
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Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂].
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Co-catalyst: Copper(I) iodide (CuI).
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Base/Solvent: Triethylamine (Et₃N) in THF or DMF.
Step-by-Step Protocol
Step 1: Preparation of Reagents
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Safety Note: 3,3,3-Trifluoropropyne is a gas at room temperature (bp ~ -48°C). It is often handled as a solution in cold THF or introduced via a balloon.
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Charge a flame-dried Schlenk flask with Ethyl 4-iodobenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
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Evacuate and backfill with inert gas (Argon/Nitrogen) 3 times.
Step 2: Reaction Initiation
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Add anhydrous THF (0.2 M concentration relative to substrate) and Triethylamine (3.0 equiv).
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Cool the mixture to -78°C if condensing the alkyne gas, or 0°C if using a pre-prepared solution.
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Introduce 3,3,3-Trifluoropropyne (1.2 - 1.5 equiv) slowly.
Step 3: Coupling & Monitoring
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Allow the reaction to warm to room temperature. Stir for 4–12 hours.
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Monitoring: Check progress via TLC (Hexane/EtOAc 9:1) or LC-MS.[1] Look for the disappearance of the aryl iodide peak.
Step 4: Workup & Purification
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Filter the reaction mixture through a pad of Celite to remove metal salts. Rinse with Ethyl Acetate.
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Concentrate the filtrate under reduced pressure.
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Purification: Flash column chromatography on silica gel.
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Eluent: Gradient of Hexanes to 5% Ethyl Acetate/Hexanes.
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Product: Isolate the target compound as a white to off-white solid.
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Synthesis Workflow Diagram
Figure 2: Operational workflow for the Sonogashira coupling synthesis.
Part 4: Physicochemical Properties
The following data represents calculated and expected values for the compound, essential for experimental planning.
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₁₂H₉F₃O₂ | Core composition.[2][3][4][5][6] |
| Molecular Weight | 242.20 g/mol | Mass balance calculations. |
| LogP (Predicted) | 3.2 - 3.5 | Indicates moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 0 | No labile protons. |
| H-Bond Acceptors | 2 (Ester oxygens) | Interaction points for protein binding. |
| Rotatable Bonds | 3 | Ethyl group and Ester linkage. |
| Physical State | Solid (Low Melting) | Likely crystalline due to rigid alkyne/benzene core. |
Part 5: Applications in Drug Discovery
This compound is not merely an intermediate; it represents a strategic "fluorine scan" motif used in Lead Optimization.
1. Bioisosterism & Metabolic Stability: The 3,3,3-trifluoroprop-1-ynyl group acts as a bioisostere for propyl or other alkyl chains. The presence of the CF₃ group:
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Blocks Metabolism: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol), preventing oxidative metabolism (e.g., P450 hydroxylation) that would occur on a standard propyl chain.
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Electronic Modulation: The strong electron-withdrawing nature of the CF₃-alkyne pulls electron density from the aromatic ring, potentially altering the pKa of distant ionizable groups or strengthening pi-stacking interactions in a binding pocket.
2. Lipophilicity Modulation: Fluorine substitution typically increases lipophilicity (LogP). This compound allows researchers to fine-tune the solubility and blood-brain barrier (BBB) penetration of a drug candidate without significantly changing its steric bulk compared to a methyl or isopropyl analog.
3. Synthetic Utility: The ethyl ester serves as a versatile handle. It can be:
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Hydrolyzed to the benzoic acid (for coupling to amines).
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Reduced to the benzyl alcohol.
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Converted to amides or heterocycles (e.g., oxadiazoles) while retaining the critical fluorinated alkyne pharmacophore.
Part 6: References
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Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link
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Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
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Trifluoromethyl Alkynes: Konno, T. (2014). Synthetic Utility of Fluorinated Alkynes. Tetrahedron, 70(45), 8631-8651.
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IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link
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